![molecular formula C21H22FN3 B5307572 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5307572.png)
5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline, also known as FMIQ, is a synthetic compound that belongs to the family of isoquinoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been shown to interact with various receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been found to inhibit the activity of various enzymes, including topoisomerase II and HDACs. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, this compound has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent pharmacological effects at low concentrations, which makes it a valuable tool for studying various signaling pathways and receptors. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline. One of the areas of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and schizophrenia. Furthermore, the exact mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.
Méthodes De Synthèse
5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline can be synthesized using a multi-step process, which involves the reaction of 3-fluorobenzylamine with 1,2,3,4-tetrahydroisoquinoline-6-carboxaldehyde. The resulting intermediate is then treated with piperazine and formaldehyde to yield this compound. The purity of the compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. It has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
5-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3/c22-20-6-1-3-17(13-20)15-24-9-11-25(12-10-24)16-19-5-2-4-18-14-23-8-7-21(18)19/h1-8,13-14H,9-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFALFBSROLGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

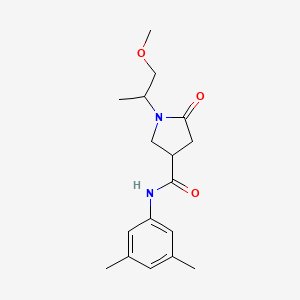
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5307501.png)
![{1-[(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)methyl]cyclopropyl}methanol](/img/structure/B5307505.png)
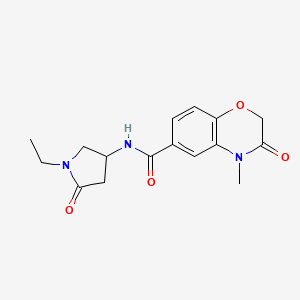
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B5307526.png)
![{1-[(2,6-dichlorophenyl)acetyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5307527.png)
![2-(2-cyclopropyl-1H-benzimidazol-1-yl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5307529.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5307534.png)
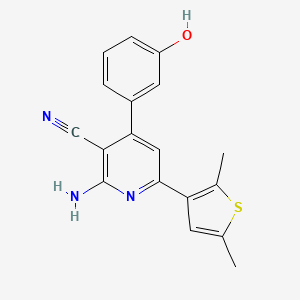
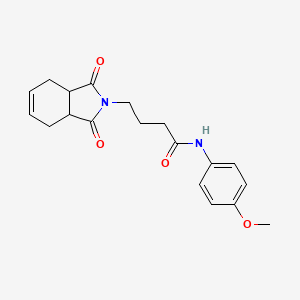
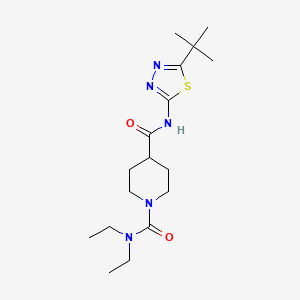
![2-butyl-5-imino-6-{4-[(2-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5307560.png)
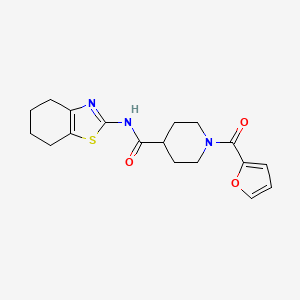
![4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5307587.png)